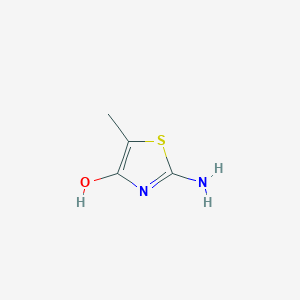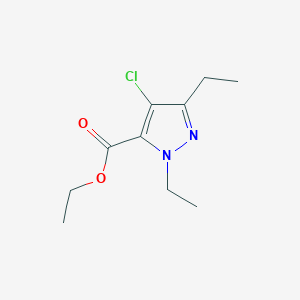
4-Amino-N-(2,6-dimethylphenyl)phthalimide
Übersicht
Beschreibung
4-Amino-N-(2,6-dimethylphenyl)phthalimide is a chemical compound with the molecular formula C16H14N2O2 and a molecular weight of 266.29 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes an amino group and a dimethylphenyl group attached to a phthalimide core.
Vorbereitungsmethoden
The synthesis of 4-Amino-N-(2,6-dimethylphenyl)phthalimide typically involves the reaction of phthalic anhydride with 2,6-dimethylaniline in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-Amino-N-(2,6-dimethylphenyl)phthalimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Amino-N-(2,6-dimethylphenyl)phthalimide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Amino-N-(2,6-dimethylphenyl)phthalimide involves its interaction with specific molecular targets and pathways. The amino group and the phthalimide core play crucial roles in its activity, allowing it to bind to target molecules and exert its effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
4-Amino-N-(2,6-dimethylphenyl)phthalimide can be compared with other similar compounds, such as:
- 4-Amino-N-phenylphthalimide
- 4-Amino-N-(2-methylphenyl)phthalimide
- 4-Amino-N-(2,6-diethylphenyl)phthalimide
These compounds share similar structural features but differ in the substituents attached to the phthalimide core. The uniqueness of this compound lies in its specific substituents, which influence its chemical properties and applications .
Eigenschaften
IUPAC Name |
5-amino-2-(2,6-dimethylphenyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-9-4-3-5-10(2)14(9)18-15(19)12-7-6-11(17)8-13(12)16(18)20/h3-8H,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URALYBWTMWGVCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)C3=C(C2=O)C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20166394 | |
| Record name | 4-Amino-N-(2,6-dimethylphenyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158276-70-1 | |
| Record name | 4-Amino-N-(2,6-dimethylphenyl)phthalimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158276701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-N-(2,6-dimethylphenyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-Amino-N-(2,6-dimethylphenyl)phthalimide a promising anticonvulsant candidate?
A1: Research suggests that this compound shows significant potential as an anticonvulsant, particularly against Maximal Electroshock Seizures (MES) [, ]. Studies in both mice and rats demonstrate its efficacy in preventing MES, with a notable safety profile at effective doses [, ]. Specifically, in rats, oral administration of the compound showed an ED50 of 25.2 µmol/kg and a protective index (PI) exceeding 75 []. This efficacy, coupled with a favorable safety profile, makes it a promising candidate for further investigation.
Q2: How does the structure of this compound relate to its anticonvulsant activity?
A2: The structure-activity relationship studies highlighted in the research [] indicate that the position and type of substituents on the phthalimide and phenyl rings significantly influence anticonvulsant activity. For instance, 4-amino substituted N-phenylphthalimides exhibited greater anti-MES potency compared to 4-nitro or 4-methyl substitutions []. Furthermore, the presence of 2,6-dimethyl substituents on the phenyl ring proved to be more effective than other variations, including 2-methyl, 2-ethyl, 2-ethyl-6-methyl, 2,6-diethyl, or an unsubstituted phenyl ring []. These findings highlight the importance of specific structural features in determining the anticonvulsant properties of this class of compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(1R,3R,7R,9S)-8-Hydroxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] benzoate](/img/structure/B135645.png)
![methyl 2-benzo[a]anthracen-7-ylacetate](/img/structure/B135647.png)

![Benz[a]anthracene-7-acetonitrile](/img/structure/B135651.png)





